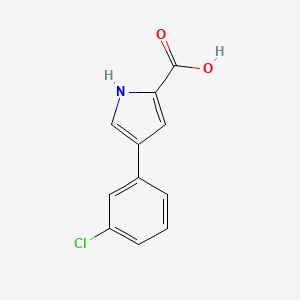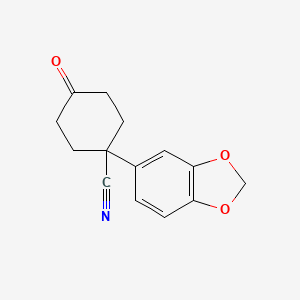
Ethyl (E)-3-(dimethylamino)-2-methylacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E)-3-(dimethylamino)-2-methylacrylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a dimethylamino group attached to a methylacrylate backbone. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of polymer chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (E)-3-(dimethylamino)-2-methylacrylate can be synthesized through several methods. One common approach involves the esterification of 3-(dimethylamino)-2-methylacrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl (E)-3-(dimethylamino)-2-methylacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form polymers with diverse properties.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Hydrolysis: Conducted in the presence of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymers: Various copolymers and homopolymers.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Carboxylic Acids and Alcohols: Products of hydrolysis reactions.
科学研究应用
Ethyl (E)-3-(dimethylamino)-2-methylacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biomedicine: Employed in the development of drug delivery systems and hydrogels for controlled release.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of Ethyl (E)-3-(dimethylamino)-2-methylacrylate in polymerization involves the formation of radical intermediates that propagate the polymer chain. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the properties of the resulting polymers. In biological applications, the compound’s ability to form hydrogels and interact with biological molecules is crucial for its function in drug delivery systems.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but differs in the position of the dimethylamino group.
Methacrylic Acid: Lacks the dimethylamino group, leading to different reactivity and applications.
Uniqueness
Ethyl (E)-3-(dimethylamino)-2-methylacrylate is unique due to its specific structural features that allow for versatile chemical modifications and applications in various fields. Its ability to undergo polymerization and form hydrogels makes it particularly valuable in both industrial and biomedical contexts.
属性
IUPAC Name |
ethyl (E)-3-(dimethylamino)-2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-11-8(10)7(2)6-9(3)4/h6H,5H2,1-4H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUVPCYAOBNZAX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B7900552.png)


